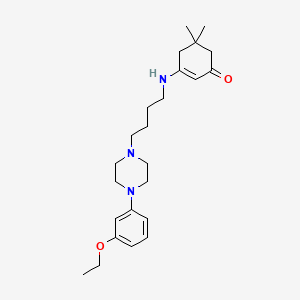
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is an organic compound that features both anthryl and naphthyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves the condensation of 9-anthraldehyde with hydrazine to form the intermediate 9-anthrylmethylene hydrazine. This intermediate is then reacted with N-(1-naphthyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine-based compounds.
科学的研究の応用
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used in the study of organic reaction mechanisms and the development of new synthetic methodologies.
Biology: It may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors or luminescent materials.
作用機序
The mechanism by which 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its anthryl and naphthyl moieties, which can participate in π-π stacking interactions and hydrogen bonding. These interactions may influence the compound’s biological activity and material properties.
類似化合物との比較
Similar Compounds
1-(9-Anthryl)-2-(1-naphthyl)ethylene: This compound shares similar structural features but differs in the presence of an ethylene linkage instead of a hydrazino group.
2,2′6′,2′′-Terpyridine derivatives: These compounds also feature naphthyl and anthryl moieties and exhibit unique properties such as flexible bending and elasticity.
Uniqueness
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is unique due to its combination of anthryl and naphthyl groups linked by a hydrazino moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
765271-64-5 |
|---|---|
分子式 |
C27H19N3O2 |
分子量 |
417.5 g/mol |
IUPAC名 |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C27H19N3O2/c31-26(29-25-15-7-11-18-8-1-6-14-23(18)25)27(32)30-28-17-24-21-12-4-2-9-19(21)16-20-10-3-5-13-22(20)24/h1-17H,(H,29,31)(H,30,32)/b28-17+ |
InChIキー |
HWYWBNGJFRHCPF-OGLMXYFKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)

![(5Z)-3-benzyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003599.png)


![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)




![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)

![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)

